Hedychenone

Vue d'ensemble

Description

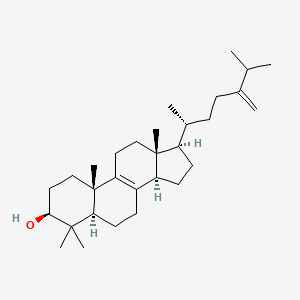

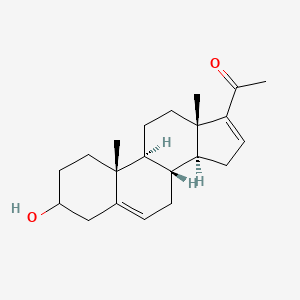

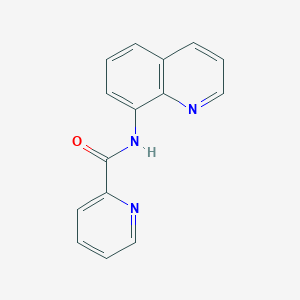

Hedychenone is a natural product found in Hedychium coronarium and Hedychium spicatum . It is a furanoid diterpene with the molecular formula C20H26O2 . The molecular weight of Hedychenone is 298.4 g/mol .

Synthesis Analysis

The total synthesis of Hedychenone has been described in several studies . The cycloaddition of the hindered diene and the allenecarboxylate has been shown to proceed via the [2+2] cycloadduct to give a 2:1 mixture of the desired formal Diels-Alder adducts . A series of analogues have also been synthesized by modification of the furanoid ring, double bond, and the vinylic methyl functionality of this natural product .Molecular Structure Analysis

The molecular structure of Hedychenone includes a furanoid ring, a double bond, and a vinylic methyl functionality . The IUPAC name for Hedychenone is (4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one .Chemical Reactions Analysis

Hedychenone has been subjected to various chemical reactions. For instance, hydrogenation of the Hedychenone side chain at position Δ 11 with Pd/C yielded 11,12-dihydrohedychenone . Ozonolysis of Hedychenone yielded β-furaldehyde .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Hedychenone has been identified as an anti-inflammatory compound . It is found in the rhizomes of Hedychium spicatum (Buch-Hem), a plant belonging to the Zingiberaceae family . This application is significant in the development of new drugs for treating various inflammatory conditions.

Traditional Medicine

Extracts of Zingiberacaea, which include Hedychenone, have long been used in traditional medicine . The use of these extracts in traditional medicine suggests potential applications in modern medical treatments.

Pharmacological Applications

Hedychenone is one of the pharmacologically active phytoconstituents present in Hedychium species . It has been validated in vitro and in vivo models for a varied range of biological effects such as anti-inflammatory, analgesic, antidiabetic, potentially anti-asthmatic, and cytotoxic .

Skincare Applications

Hedychenone is used in skincare due to its anti-inflammatory properties . It can potentially be used in the development of skincare products.

Analgesic Applications

Hedychenone has been reported to have analgesic effects . This suggests its potential use in pain management.

Anti-Asthmatic Applications

Hedychenone has potential anti-asthmatic effects . This suggests its potential use in the treatment of asthma.

Antidiabetic Applications

Hedychenone has been reported to have antidiabetic effects . This suggests its potential use in the treatment of diabetes.

Cytotoxic Applications

Hedychenone has been reported to have cytotoxic effects . This suggests its potential use in cancer treatment.

Orientations Futures

Future research could focus on further elucidating the mechanism of action of Hedychenone, as well as its potential therapeutic applications . There is also scope for computation and biological study to find out possible new targets for strengthening the potency and selectivity of the relevant compounds .

Mécanisme D'action

Target of Action

Hedychenone, a labdane diterpene , has been found to exhibit potent in vitro cytotoxic activity against HeLa cells . The primary target of Hedychenone is cancerous cells . .

Mode of Action

It is known that when substitutions at c-7 (7-hydroxy hedychenone, 7-acetoxy hedychenone) occur in furan-containing labdanes with -ch3 at c-8, the inhibitory action of α-glucosidase is significantly diminished . This suggests that Hedychenone may interact with its targets through a mechanism involving α-glucosidase inhibition.

Biochemical Pathways

Hedychenone is converted into 6,7-dihydro Hedychenone in the presence of 10% Pd/C in ethanol, yielding 6,7-Dihydro Hedychenone. 6,7-Dihydro Hedychenone is further reduced with LiAlH4 in THF at 0° C, yielding 6,7,11,12-tetra Hydro Hedychenone. Reduction of Hedychenone with aluminium mercury alloy yields a dimerization product . These transformations suggest that Hedychenone may affect biochemical pathways involving these compounds.

Result of Action

Hedychenone has been found to exhibit cytotoxic activity against HeLa cells . This suggests that the molecular and cellular effects of Hedychenone’s action may involve the induction of cell death in cancerous cells.

Action Environment

The action of Hedychenone may be influenced by various environmental factors. For instance, the plant from which Hedychenone is derived, Hedychium yunnanense, is native to Yunnan, China . The specific environmental conditions in this region, such as its climate and soil composition, may influence the biosynthesis of Hedychenone and thus its pharmacological activity.

Propriétés

IUPAC Name |

(4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11-13,16,18H,5,9-10H2,1-4H3/b7-6+/t16-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTCKNHXBBXULO-ZJDHVTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1C=CC3=COC=C3)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1/C=C/C3=COC=C3)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107930 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hedychenone | |

CAS RN |

919103-33-6 | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919103-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4R,4aS,8aR)-4-[(1E)-2-(3-Furanyl)ethenyl]-4a,5,6,7,8,8a-hexahydro-3,4a,8,8-tetramethyl-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Hedychenone and where is it found?

A1: Hedychenone is a furanoid labdane diterpene primarily isolated from the rhizomes of plants belonging to the Hedychium genus, which is part of the Zingiberaceae family [, , , ].

Q2: What is the molecular formula and weight of Hedychenone?

A2: Hedychenone has the molecular formula C20H26O2 and a molecular weight of 302.4 g/mol [].

Q3: What are the key structural features of Hedychenone?

A3: Hedychenone possesses a labdane diterpenoid skeleton with a furan ring. Its relative configuration has been confirmed by single-crystal X-ray diffraction [, ].

Q4: What spectroscopic data is available for characterizing Hedychenone?

A4: Researchers commonly utilize NMR (1D and 2D), IR, and MS analyses to elucidate the structure of Hedychenone and its derivatives [, , , , ].

Q5: What is the primary biological activity reported for Hedychenone?

A5: Hedychenone has demonstrated significant α-glucosidase inhibitory activity, suggesting potential as an antidiabetic agent [, ].

Q6: How potent is Hedychenone's α-glucosidase inhibitory activity?

A6: Studies have reported IC50 values for Hedychenone against α-glucosidase to be 15.93 ± 0.29 μg/mL [].

Q7: Have any synthetic analogs of Hedychenone been developed?

A7: Yes, researchers have synthesized various Hedychenone analogs, including thio analogues and hydrogenated products. These synthetic efforts aim to explore structure-activity relationships and potentially enhance biological activity [, , , ].

Q8: Have structure-activity relationship (SAR) studies been conducted on Hedychenone?

A8: Yes, modifications to the Hedychenone structure, such as the introduction of sulfur-containing groups and hydrogenation, have been explored to understand their impact on α-glucosidase inhibition and other activities [, , ].

Q9: Which Hedychenone analogs have shown promising α-glucosidase inhibitory activity?

A9: Several semisynthetic derivatives of Hedychenone, particularly those with modifications to the furan ring, have displayed even stronger α-glucosidase inhibition than the parent compound [, ].

Q10: Does Hedychenone exhibit any other biological activities?

A10: Besides α-glucosidase inhibition, Hedychenone has shown anti-inflammatory activity in both in vitro and in vivo models [, ]. Additionally, some Hedychenone derivatives have demonstrated cytotoxicity against cancer cell lines and inhibitory effects on nitric oxide production [].

Q11: What is the mechanism of action for Hedychenone's anti-inflammatory activity?

A11: While the precise mechanism remains to be fully elucidated, studies suggest that Hedychenone might exert its anti-inflammatory effects through modulation of inflammatory mediators [, ].

Q12: Have any studies investigated the pharmacokinetics of Hedychenone?

A12: While detailed pharmacokinetic data is limited, some studies have explored the absorption, distribution, metabolism, and excretion (ADME) profiles of Hedychenone and its derivatives [].

Q13: What analytical methods are employed for the quantification of Hedychenone?

A13: High-performance liquid chromatography (HPLC) coupled with various detection techniques like photodiode array detection (PDA) and electrospray ionization mass spectrometry (ESI-MS) are commonly used for quantifying Hedychenone in plant material and formulations [, ].

Q14: Has a validated analytical method been established for Hedychenone analysis?

A14: Yes, researchers have developed and validated an isocratic elution-based HPLC method adhering to regulatory guidelines for the accurate quantification of Hedychenone and its phytoconstituents [, ].

Q15: Have any total synthesis routes been reported for Hedychenone?

A15: Yes, total synthesis of (±)-Hedychenone has been achieved utilizing a stepwise allenoate diene cycloaddition strategy, providing access to this important scaffold [, ].

Q16: Have any studies explored the stability of Hedychenone under various conditions?

A16: Research has investigated the stability of Hedychenone under different conditions, including exposure to light, heat, and different solvents, to assess its degradation profile [].

Q17: What is known about the environmental impact and degradation of Hedychenone?

A17: While detailed studies on the ecotoxicological effects of Hedychenone are limited, ongoing research aims to understand its degradation pathways and potential environmental impact [].

Q18: Have any alternative compounds or substitutes for Hedychenone been investigated?

A18: Researchers are continually exploring alternative compounds, both synthetic and natural, with similar biological activities to Hedychenone. These investigations aim to identify potentially more potent or safer alternatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)

![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)

![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)

![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)